4-Ethenyl-2-fluoroaniline
Description
4-Ethenyl-2-fluoroaniline is a fluorinated aromatic amine characterized by a benzene ring substituted with an amino group (-NH₂), a fluorine atom at the 2-position, and an ethenyl (vinyl) group at the 4-position. This structure imparts unique electronic and steric properties, making it a compound of interest in pharmaceutical and materials science research.
Properties
CAS No. |
824937-70-4 |
|---|---|
Molecular Formula |
C8H8FN |
Molecular Weight |
137.15 g/mol |
IUPAC Name |
4-ethenyl-2-fluoroaniline |
InChI |
InChI=1S/C8H8FN/c1-2-6-3-4-8(10)7(9)5-6/h2-5H,1,10H2 |
InChI Key |
GOPOEKKCLSWSRT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=C(C=C1)N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features :
- Fluorine at the 4-position of the aromatic ring.
- Bulky N-(2,5-dimethylhexan-2-yl) substituent.
Key Data :
- Synthesis : Prepared via a general procedure starting from 4-fluoroaniline, yielding 50% as a yellow oil .
- Molecular Weight : 256.2065 g/mol (HRMS) .
- IR Spectral Data : Peaks at 1613 cm⁻¹ (C=C stretching) and 1505 cm⁻¹ (C-F bending), indicating electronic interactions between the fluorine and aromatic system .
Comparison :
- Electronic Properties : Fluorine at the 4-position (1g) vs. 2-position (this compound) alters the aromatic ring’s electron-withdrawing effects. The 2-fluoro substitution likely increases ortho-directing effects in further functionalization.
Thiophene Fentanyl Hydrochloride
Structural Features :
- Fluorine-free thiophene ring fused to a fentanyl backbone.
- Contains a thiophenoyl substituent and tertiary amine .
Key Data :
Comparison :
- Functional Groups : Unlike this compound, this compound lacks direct aromatic fluorine but incorporates a sulfur-containing heterocycle. The absence of fluorine reduces electron withdrawal, while the thiophene ring may enhance metabolic stability.
Data Table: Comparative Analysis
Research Implications
- Synthetic Challenges : The lack of reported synthesis for this compound contrasts with the established 50% yield for 1g, suggesting opportunities for methodology development.
- Electronic Tuning : Fluorine position (2 vs. 4) and substituent bulk (ethenyl vs. alkyl) offer pathways to modulate reactivity for targeted applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
